N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound with a complex structure that includes a naphthalene ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amines.
Scientific Research Applications
N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-P,P-diphenylphosphinic amide
- N-[(1E)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
Uniqueness
N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a methoxyphenyl group
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-23-16-11-9-14(10-12-16)13-19(22)21-20-18-8-4-6-15-5-2-3-7-17(15)18/h2-3,5,7,9-12H,4,6,8,13H2,1H3,(H,21,22)/b20-18+ |
InChI Key |
FQSVIKPJIWYOFK-CZIZESTLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/2\CCCC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=C2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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